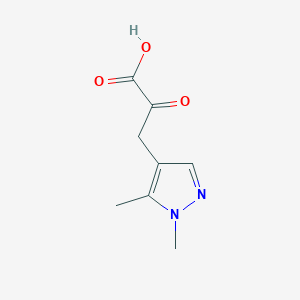
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Sulfonylation: The precursor undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the methanesulfonyl group to the phenyl ring.
Reduction: The intermediate product is then subjected to reduction conditions to introduce the ethan-1-ol moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, potentially converting it into different alcohols or hydrocarbons.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1S)-1-(3-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
(1S)-1-(3-methanesulfonylphenyl)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.
(1S)-1-(3-methanesulfonylphenyl)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is unique due to its specific combination of a methanesulfonyl group and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
(1S)-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1 |
InChIキー |
AIQAQFDMERPUAH-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)O |
正規SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)










![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
